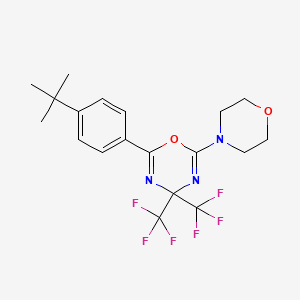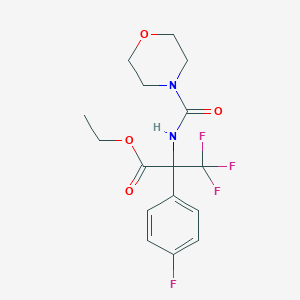![molecular formula C16H10F2N4S B11475975 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11475975.png)
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids. Phosphoryl chloride is commonly used as a cyclizing agent in this reaction . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to achieve the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.
科学的研究の応用
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase, which are important targets in the treatment of diseases such as glaucoma and Alzheimer’s disease . The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazine
Uniqueness
The uniqueness of 3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in the presence of fluorine atoms, which significantly enhance its chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity, stability, and binding affinity towards molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C16H10F2N4S |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
3-(2,5-difluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10F2N4S/c17-11-6-7-13(18)12(8-11)15-19-20-16-22(15)21-14(9-23-16)10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
FZUMNBXFQZUYAS-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=CC(=C3)F)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide](/img/structure/B11475892.png)

![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide](/img/structure/B11475899.png)
![2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine](/img/structure/B11475903.png)
![2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11475906.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475910.png)

![7-[4-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475932.png)
![7-[(isoquinolin-1-ylsulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11475940.png)
![7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475948.png)
![5-[(3-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11475949.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475955.png)
![N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11475961.png)
![3-fluoro-N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11475970.png)
